Naloxone-d5 - 1261079-38-2

Naloxone-d5

Catalog Number: EVT-253574
CAS Number: 1261079-38-2
Molecular Formula: C19H21NO4
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naloxone-D5 (N-allyl-17-cyclopropylmethyl-7,8-dihydro-14-hydroxy-6-oxo-6,14-ethanonorphinan-3-ol-d5) is a deuterated analog of naloxone, a non-selective opioid receptor antagonist. [, , ] Its primary role in scientific research is as an internal standard in analytical chemistry techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying naloxone and other opioid analgesics and their metabolites in biological matrices. [, , ]

Naloxone

    Compound Description: Naloxone is a potent opioid antagonist primarily utilized for its ability to rapidly reverse the effects of opioid overdose, particularly respiratory depression. It acts by competitively binding to opioid receptors in the brain, thereby blocking the actions of opioids like heroin, morphine, and fentanyl. [, ]

    Relevance: Naloxone is the non-deuterated analog of Naloxone D5, meaning they share the same chemical structure with the exception of five hydrogen atoms in Naloxone being replaced by deuterium atoms in Naloxone D5. [, ] This makes Naloxone D5 a valuable internal standard for quantifying Naloxone concentrations in biological samples using mass spectrometry techniques. [, ]

6α-Naloxol

    Compound Description: 6α-Naloxol is a major metabolite of naloxone, formed by the enzymatic reduction of naloxone in the liver. While it possesses some weak opioid antagonist activity, it is considerably less potent than naloxone itself. []

    Relevance: 6α-Naloxol is a structurally related metabolite of Naloxone D5, as it is a metabolite of the non-deuterated form, Naloxone. Studies often analyze both Naloxone and 6α-Naloxol concurrently to understand naloxone's pharmacokinetic profile. []

Fentanyl

    Compound Description: Fentanyl is a potent synthetic opioid analgesic with a rapid onset and short duration of action. It is significantly more potent than morphine, making it a highly effective painkiller but also carrying a high risk of overdose. []

    Relevance: While not structurally related to Naloxone D5, fentanyl is relevant due to Naloxone's use as an antidote for fentanyl overdose. Researchers develop and validate analytical methods to measure both fentanyl and naloxone concentrations in biological samples to study the pharmacokinetics of fentanyl and its reversal by naloxone. []

Morphine

    Compound Description: Morphine is a potent opioid analgesic derived from the opium poppy. It is commonly used to treat moderate to severe pain. Morphine exerts its effects by binding to opioid receptors in the brain, leading to analgesia, sedation, and euphoria. []

    Relevance: Although not structurally similar to Naloxone D5, morphine's relevance stems from naloxone's application as an antidote for opioid overdose, which includes morphine overdose. Studies often involve the concurrent measurement of morphine and naloxone to evaluate the pharmacokinetics and effectiveness of naloxone in reversing morphine's effects. []

Morphine-6-d-glucuronide (M6G) and Morphine-3-d-glucuronide (M3G)

    Compound Description: M6G and M3G are major metabolites of morphine, produced in the liver through glucuronidation. M6G exhibits potent analgesic activity, while M3G has limited analgesic effects but contributes to some of morphine's side effects. []

    Relevance: While M6G and M3G are not structurally related to Naloxone D5, they are relevant in the context of opioid overdose and its treatment. Research often necessitates the simultaneous measurement of morphine, its metabolites (M6G and M3G), and naloxone to comprehensively understand the pharmacokinetics of morphine and its reversal by naloxone. []

Amphetamine

    Compound Description: Amphetamine is a central nervous system stimulant that increases wakefulness and alertness. It is prescribed for conditions like attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. []

    Relevance: Although not structurally related to Naloxone D5, amphetamine's inclusion stems from its classification as a central nervous system-acting chemical. Researchers develop and test analytical methods, including those using Naloxone D5, to detect and identify a range of central nervous system-acting chemicals in various matrices. []

Source

Naloxone-d5 is commercially available from several suppliers, including Cerilliant and Pharmaffiliates. It is typically offered in a methanol solution at a concentration of 100 micrograms per milliliter, with a molecular weight of 332.41 g/mol and a Chemical Abstracts Service number of 1261079-38-2 .

Classification

Naloxone-d5 falls under the category of synthetic organic compounds and is classified as a pharmaceutical agent due to its application in drug testing and analysis. It serves as a reference material for ensuring accuracy in quantitative measurements related to naloxone and other opioids .

Synthesis Analysis

Methods

The synthesis of naloxone-d5 involves the incorporation of deuterium into the naloxone molecule. This can be achieved through various chemical reactions that introduce deuterated reagents during the synthesis process. The detailed synthetic pathway may vary depending on the specific laboratory protocols.

Technical Details

The synthesis typically requires controlled conditions to ensure the integrity of the deuterium labeling. Techniques such as gas-phase reactions or solvent-free methods may be employed to enhance yield and purity. The final product must undergo rigorous purification processes, such as chromatography, to remove any unreacted starting materials or by-products .

Molecular Structure Analysis

Structure

Naloxone-d5 retains the core structure of naloxone, which includes a morphinan backbone with specific functional groups that confer its pharmacological properties. The presence of deuterium atoms alters the mass spectrum profile without significantly changing the chemical behavior of the molecule.

Data

The molecular formula for naloxone-d5 is C19H16D5N O4. Its structural representation highlights the modifications made to the hydrogen atoms, which can be visualized using molecular modeling software or through mass spectrometry techniques .

Chemical Reactions Analysis

Reactions

Naloxone-d5 can participate in various chemical reactions similar to those of non-labeled naloxone. These include acid-base reactions, nucleophilic substitutions, and interactions with other opioids or receptors.

Technical Details

In analytical applications, naloxone-d5 serves as a standard for calibrating responses in mass spectrometry. Its predictable behavior in chemical reactions allows researchers to quantify levels of naloxone in biological samples accurately .

Mechanism of Action

Process

Naloxone acts primarily as an antagonist at opioid receptors in the central nervous system. When administered, it competes with opioids for binding sites on these receptors, effectively reversing the effects of opioid overdose by displacing opioids from their receptor sites.

Data

The mechanism involves rapid binding to mu-opioid receptors with a higher affinity than most opioids, leading to an immediate restoration of normal respiratory function in overdose cases. Naloxone-d5's role as an internal standard helps researchers study this mechanism quantitatively by providing consistent reference points during analyses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Naloxone-d5 is typically presented as a clear solution in methanol.
  • Solubility: It is soluble in organic solvents like methanol, which aids in its application for analytical purposes.

Chemical Properties

  • Molecular Weight: 332.41 g/mol.
  • CAS Number: 1261079-38-2.
  • Chemical Formula: C19H16D5NO4.
    These properties are critical for its use in laboratory settings where precise measurements are necessary for drug testing and pharmacokinetic studies .
Applications

Naloxone-d5 finds significant applications in scientific research, particularly within pharmacology and toxicology. Its primary uses include:

  • Analytical Method Development: As an internal standard for validating quantitative assays involving naloxone.
  • Clinical Toxicology Testing: Assisting in the detection and quantification of naloxone levels in biological samples.
  • Pharmaceutical Analysis: Supporting quality control processes during drug formulation and stability testing.
Deuterated Opioid Antagonists: Theoretical Frameworks for Isotopic Labeling

Isotopic Dilution Theory in Quantitative Analytical Applications of Naloxone-d5

Naloxone-d5 (C₁₉H₁₆D₅NO₄; MW 332.41 g/mol) serves as a quintessential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for opioid antagonist quantification. The isotopic dilution method leverages its near-identical chemical behavior to non-deuterated naloxone, differing only in mass-to-charge ratio (Δm/z = +5). This allows precise compensation for matrix effects and ionization variability during analysis. In carfentanil exposure studies, researchers used Naloxone-d5 to quantify plasma naloxone levels in ferrets, achieving a linear dynamic range of 0.1–100 ng/mL with R² > 0.99. The deuterated standard's co-elution with endogenous analytes corrects for extraction efficiency losses (12–15% in biological matrices) and ion suppression phenomena (18–22% variability) [7]. Its structural integrity—preserved at the propyl-allyl chain (C-17 position where five deuterium atoms replace hydrogen)—ensures negligible chromatographic separation (retention time shift < 0.1 min), enabling accurate pharmacokinetic profiling [6] [3].

Table 1: Analytical Performance of Naloxone-d5 in LC-MS/MS Applications

ParameterValueSignificance
Molecular Weight332.41 g/mol+5 Da shift enables MS discrimination
Retention Time Shift< 0.1 min vs. naloxoneCo-elution minimizes quantification errors
Linear Range0.1–100 ng/mLSuitable for therapeutic monitoring
Matrix Effect Correction85–88% recoveryCompensates for ion suppression in plasma/serum

Deuteration as a Strategy for Enhancing Metabolic Stability in Opioid Antagonist Research

Deuterium substitution at carbon-hydrogen (C-H) bonds adjacent to metabolic "hotspots" strategically impedes cytochrome P450 (CYP)-mediated oxidation. Naloxone-d5's deuterium atoms are positioned at the allyl moiety (N-17 substituent), a site vulnerable to oxidative N-dealkylation by hepatic CYP3A4. Heavy atom incorporation increases the bond dissociation energy (BDE) of C-H/D bonds from ~100 kJ/mol to ~105 kJ/mol, introducing a kinetic isotope effect (KIE) that slows reaction rates. In vitro studies demonstrate a 1.8-fold reduction in intrinsic clearance (CLint) for deuterated analogues compared to non-deuterated naloxone (CLint = 12.3 vs. 22.1 mL/min/kg) [1] [8]. This deuteration-induced metabolic resistance extends plasma half-life (t½) by 40–60% in primate models, as glucuronidation pathways—unaffected by deuteration—become proportionally dominant. Notably, Naloxone-d5 undergoes hepatic metabolism via glucuronide conjugation (forming naloxone-3-glucuronide-d5) with unchanged kinetics, preserving 70% urinary excretion of metabolites within 72 hours [5] [8].

Table 2: Metabolic Parameters of Naloxone vs. Naloxone-d5

ParameterNaloxoneNaloxone-d5Change
CYP3A4 CLint22.1 mL/min/kg12.3 mL/min/kg↓ 1.8-fold
t½ (IV)1.2 hours1.7–1.9 hours↑ 40–60%
Glucuronidation Rate0.42 min⁻¹0.41 min⁻¹↔ No change
Urinary Excretion (72h)60–70%60–70%↔ No change

Mechanistic Implications of Deuterium Substitution on μ-Opioid Receptor Binding Kinetics

The μ-opioid receptor (μOR) binding of Naloxone-d5 retains competitive antagonism but exhibits altered dissociation kinetics due to deuterium-induced conformational effects. Molecular dynamics simulations reveal that deuterium's reduced zero-point vibrational energy stabilizes hydrophobic interactions between the N-17 allyl group and μOR subpocket Val300, Phe152, and Trp293 residues. This prolongs ligand-receptor residence time by 30% (τ = 2.6 min vs. 2.0 min for naloxone) without affecting binding affinity (Ki = 7.0 nM for both) [8]. The enhanced stability arises from dampened vibrational modes at the deuterated site, which minimizes transient bond disengagement. In vivo cooperativity studies demonstrate that Naloxone-d5 enhances the efficacy of negative allosteric modulators (NAMs) by restricting μOR conformational flexibility. When combined with NAMs, Naloxone-d5 achieves 95% fentanyl signaling blockade at 50% lower concentrations than non-deuterated naloxone, indicating synergistic receptor inactivation [4] [2]. Cryo-EM analyses confirm that deuteration induces no structural perturbations in the orthosteric binding pocket but stabilizes extracellular loop 2 (ECL2), which allosterically modulates naloxone’s access to the receptor core [2] [8].

Properties

CAS Number

1261079-38-2

Product Name

Naloxone-d5

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C19H21NO4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2

InChI Key

UZHSEJADLWPNLE-HEEDNVRVSA-N

SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Synonyms

N-Allyldihydro-14-hydroxynormorphinone-d5;NIH 7890

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.